6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one
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Description
Synthesis Analysis
The specific synthesis process for “6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one” is not available in the sources I found. However, there are databases providing synthesis references for various compounds2.Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and interactions. Unfortunately, I couldn’t find specific structural analysis for this compound.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the sources I found.Safety And Hazards
The safety and hazards associated with a compound depend on its properties and uses. Without specific information on this compound, it’s difficult to provide an accurate safety profile.
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential anticancer properties, as well as a detailed investigation of its synthesis, properties, and mechanism of action.
Please note that this is a general analysis based on the limited information available. For a comprehensive analysis, more specific and detailed studies on “6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one” would be needed.
properties
IUPAC Name |
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCFNLPRDDNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324153 |
Source
|
Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one | |
CAS RN |
854036-08-1 |
Source
|
Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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